2-Chloro-3-pyridylzinc bromide
CAS No.: 1227833-83-1
Cat. No.: VC4601149
Molecular Formula: C5H3BrClNZn
Molecular Weight: 257.82
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1227833-83-1 |
---|---|
Molecular Formula | C5H3BrClNZn |
Molecular Weight | 257.82 |
IUPAC Name | bromozinc(1+);2-chloro-3H-pyridin-3-ide |
Standard InChI | InChI=1S/C5H3ClN.BrH.Zn/c6-5-3-1-2-4-7-5;;/h1-2,4H;1H;/q-1;;+2/p-1 |
Standard InChI Key | QHTYPWGJGGVFPP-UHFFFAOYSA-M |
SMILES | C1=C[C-]=C(N=C1)Cl.[Zn+]Br |
Introduction
Synthesis and Preparation
General Synthetic Routes
The synthesis of 2-chloro-3-pyridylzinc bromide typically involves the reaction of halogenated pyridine derivatives with zinc metal or zinc halides under controlled conditions. For example, 3-bromo-2-chloropyridine (, CAS 52200-48-3) can undergo dehalogenation with zinc to form the organozinc reagent . Key steps include:
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Halogenated Pyridine Preparation: Synthesis of intermediates like 3-bromo-2-chloropyridine via electrophilic substitution or nucleophilic aromatic substitution .
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Zinc Insertion: Reaction of the halogenated pyridine with metallic zinc or zinc bromide in anhydrous solvents (e.g., tetrahydrofuran, THF) to form the organozinc compound .
Table 1: Representative Synthesis Conditions for 2-Chloro-3-pyridylzinc Bromide
Alternative Methods
Physical and Chemical Properties
Structural Characteristics
The compound’s structure includes a pyridine ring with chlorine at position 2 and a zinc bromide moiety at position 3. The SMILES notation is , and its InChIKey is . The pyridine nitrogen coordinates to the zinc atom, forming a stable organometallic structure.
Table 2: Key Physical Properties of 2-Chloro-3-pyridylzinc Bromide
Precaution | Recommended Action | Source |
---|---|---|
Personal Protective Equipment | Use gloves, goggles, and lab coat | |
Storage | Refrigerate under argon or nitrogen | |
Disposal | Dispose of contents/container to hazardous waste |
Applications in Organic Synthesis
Cross-Coupling Reactions
The primary application of 2-chloro-3-pyridylzinc bromide is in palladium- or nickel-catalyzed cross-coupling reactions to form biaryl or heteroaryl compounds. These reactions enable the construction of complex molecules with high regioselectivity .
Table 4: Example Reactions Using 2-Chloro-3-pyridylzinc Bromide
Mechanistic Insights
The reaction mechanism involves oxidative addition of the organozinc reagent to a palladium(0) catalyst, followed by transmetallation and reductive elimination . The presence of electron-withdrawing groups (e.g., chlorine) on the pyridine ring enhances the reactivity of the organozinc species, enabling coupling with less reactive electrophiles like aryl chlorides .
Functional Group Compatibility
2-Chloro-3-pyridylzinc bromide exhibits broad functional group tolerance, including:
Research and Development Trends
Solid-State Reagents
Recent advances focus on stabilizing organozinc reagents in solid form to improve shelf life. For instance, 2-pyridylzinc pivalate derivatives have shown enhanced stability and reactivity in Negishi couplings . This approach could be extended to 2-chloro-3-pyridylzinc bromide derivatives.
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